Tropylium bromide
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Overview
Description
Tropylium bromide is a chemical compound with the formula ( \text{C}_7\text{H}_7\text{Br} ). It is the bromide salt of the tropylium ion, which is a cyclic, planar organic cation with the chemical formula ( \text{C}_7\text{H}_7^+ ). The tropylium ion is notable for its aromatic properties, which arise from its six π-electrons in a conjugated ring system . This compound was first discovered in 1891 by G. Merling .
Preparation Methods
Tropylium bromide can be synthesized through several methods:
Oxidation of Cycloheptatriene: One common method involves the oxidation of cycloheptatriene with ammonium nitrate and trifluoroacetic anhydride.
Reaction with Bromine: Another method is the reaction of cycloheptatriene with bromine, which produces this compound.
Industrial Production: Industrially, this compound can be produced by the reaction of cycloheptatriene with bromine or phosphorus pentachloride.
Chemical Reactions Analysis
Tropylium bromide undergoes various chemical reactions:
Substitution Reactions: It reacts with saturated aqueous ammonia to produce ditropylamine, a secondary amine, and with ethereal ammonia to produce tritropylamine, a tertiary amine.
Addition Reactions: This compound undergoes non-catalyzed, regioselective additions to a variety of Michael acceptors, converting acrylic esters into β-bromo-α-cycloheptatrienyl-propionic esters.
Oxidation and Reduction: The tropylium ion can be oxidized to form various products, depending on the reaction conditions.
Scientific Research Applications
Tropylium bromide has numerous applications in scientific research:
Organic Chemistry: It is used as a catalyst in various organic transformations, such as hydroboration reactions, ring contraction, and oxidative functionalization.
Material Science: The tropylium ion is incorporated into new structural motifs for the development of advanced functional materials.
Spectroscopy: It serves as a spectroscopic probe in organic chemistry research.
Mechanism of Action
The mechanism of action of tropylium bromide involves its role as a Lewis acid. The tropylium ion, with its delocalized positive charge, can interact with nucleophiles and electrophiles, facilitating various chemical reactions . This interaction is crucial in its function as a catalyst in organic transformations.
Comparison with Similar Compounds
Tropylium bromide can be compared with other similar compounds:
Tropylium Tetrafluoroborate: Similar to this compound, this compound is used in organic synthesis and catalysis.
Tropylium Perchlorate: Another salt of the tropylium ion, used in similar applications.
Tropolone: A related non-benzenoid aromatic compound that shares some chemical properties with the tropylium ion.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of scientific research.
Properties
CAS No. |
5376-03-4 |
---|---|
Molecular Formula |
C7H7Br |
Molecular Weight |
171.03 g/mol |
IUPAC Name |
cyclohepta-1,3,5-triene;bromide |
InChI |
InChI=1S/C7H7.BrH/c1-2-4-6-7-5-3-1;/h1-7H;1H/q+1;/p-1 |
InChI Key |
FNIGLEAGFVEWGM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C[CH+]C=C1.[Br-] |
Origin of Product |
United States |
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